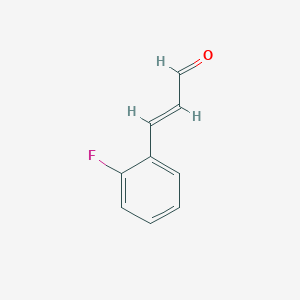

2-Fluorocinnamaldehyde

Overview

Description

2-Fluorocinnamaldehyde is an organic compound with the molecular formula C9H7FO. It is a derivative of cinnamaldehyde, where a fluorine atom is substituted at the ortho position of the benzene ring.

Mechanism of Action

Target of Action

2-Fluorocinnamaldehyde, a derivative of cinnamaldehyde, is primarily involved in the anion recognition and sensing process . It acts as an effective chemosensor . .

Mode of Action

It is known to undergo a [2+2] photocycloaddition in its crystal form . This reaction is a type of photochemical reaction where two alkenes or alkynes combine to form a cyclobutane or cyclobutene .

Biochemical Pathways

It is known that cinnamaldehyde, a related compound, impacts various diseases through detailed mechanisms . It primarily operates by inhibiting the NF-κB pathway and modulating pro-inflammatory mediators, alongside disrupting bacterial cells and inducing apoptosis in cancer cells .

Pharmacokinetics

It is known that the compound is a light yellow transparent liquid, insoluble in water but soluble in organic solvents like ethanol .

Result of Action

The result of this compound’s action is primarily observed in its role as a chemosensor. It has been used for naked-eye detection of AcO−/CN−/F− anions . The compound demonstrates excellent performance as a chemosensor and shows promise as a future molecular-level keypad lock system .

Action Environment

The action of this compound is influenced by environmental factors. For instance, its photodimerization reaction is a negative photochromic reaction that proceeds to 97% completion . This reaction is influenced by exposure to ultraviolet light . Furthermore, the compound’s solubility in organic solvents suggests that its action, efficacy, and stability may be influenced by the solvent environment .

Biochemical Analysis

Biochemical Properties

It is known that the compound can undergo a [2+2] photocycloaddition in its crystal form . This reaction involves the addition of two alkenes to form a cyclobutane

Cellular Effects

The cellular effects of 2-Fluorocinnamaldehyde are not well-documented. It is known that fluorinated compounds can have various effects on cells. For example, fluoride ions can inhibit enzymes and alter cellular processes

Molecular Mechanism

It is known that the compound can undergo a [2+2] photocycloaddition in its crystal form . This reaction could potentially influence its interactions with biomolecules and its effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that the compound can undergo a [2+2] photocycloaddition in its crystal form . This reaction could potentially influence its stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

It is known that fluorinated compounds can have various effects in animals, including toxic or adverse effects at high doses .

Metabolic Pathways

It is known that fluorinated compounds can interact with various enzymes and cofactors .

Transport and Distribution

It is known that fluorinated compounds can interact with various transporters and binding proteins .

Subcellular Localization

It is known that fluorinated compounds can be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorocinnamaldehyde can be synthesized through several methods. One common approach involves the reaction of cinnamaldehyde with a fluorinating agent such as hydrogen fluoride or a fluorine-containing reagent under controlled conditions. The reaction typically requires a catalyst, such as a transition metal catalyst, to facilitate the fluorination process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorocinnamaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-fluorocinnamic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 2-fluorocinnamyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products:

Oxidation: 2-Fluorocinnamic acid.

Reduction: 2-Fluorocinnamyl alcohol.

Substitution: Various substituted cinnamaldehyde derivatives depending on the nucleophile used

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

2-Fluorocinnamaldehyde serves as a versatile building block in organic synthesis due to its reactive double bond and the electron-withdrawing nature of the fluorine group. It has been utilized in synthesizing various complex molecules, including heterocycles with diverse biological activities. For instance, Xu et al. (2014) demonstrated its application in the synthesis of fluorinated N-heterocycles through cascade reactions, showcasing its utility in creating biologically relevant compounds .

| Reaction Type | Example Reaction | Reference |

|---|---|---|

| Cascade Reaction | Synthesis of N-Heterocycles | Xu et al., 2014 |

| Suzuki-Miyaura Coupling | Fluorinated Compounds | Xu et al., 2014 |

Material Science

Liquid Crystals and OLEDs

The unique properties of this compound have led to investigations into its potential applications in material science, particularly in the development of liquid crystals and organic light-emitting diodes (OLEDs). Das et al. (2004) explored self-assembled structures formed by cinnamaldehyde derivatives, indicating that this compound could be significant in creating advanced materials with enhanced electronic properties .

| Material Application | Description | Reference |

|---|---|---|

| Liquid Crystals | Self-assembled structures | Das et al., 2004 |

| OLEDs | Fluorescent materials | Zhang et al., 2007 |

Biological Activities

Anticancer and Antimicrobial Properties

Research indicates that this compound exhibits various biological activities, including anticancer effects against specific cell lines. Studies have shown that compounds with similar structures possess antibacterial and antifungal properties. The presence of the fluorine atom may enhance these biological activities by increasing lipophilicity and altering interaction profiles with biological targets .

Case Study: Anticancer Activity

A study highlighted the cytotoxic effects of this compound on cancer cell lines, suggesting its potential as an anti-cancer agent. The compound's ability to interact with cellular targets enhances its therapeutic prospects .

Case Study: Antimicrobial Activity

Another study examined the inhibitory effects of cinnamaldehyde derivatives on biofilm formation in Vibrio species, demonstrating that derivatives like this compound could significantly reduce biofilm density and virulence factors .

Chemosensors

Naked-Eye Detection Systems

this compound has been employed in developing chemosensors capable of detecting specific analytes through visible color changes. Research published in Scientific Reports explored its derivatives as chemosensors for anions such as fluoride and cyanide, revealing significant changes in absorption spectra upon interaction with these ions .

Comparison with Similar Compounds

- 2-Nitrocinnamaldehyde

- 4-Fluorocinnamaldehyde

- 2-Chlorocinnamaldehyde

Comparison: 2-Fluorocinnamaldehyde is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to 2-nitrocinnamaldehyde, it is less electron-withdrawing, making it more reactive in certain chemical reactions. Compared to 4-fluorocinnamaldehyde, the ortho position of the fluorine atom in this compound can lead to different steric and electronic effects, influencing its reactivity and interactions .

Biological Activity

2-Fluorocinnamaldehyde is a fluorinated derivative of cinnamaldehyde, which has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

This compound (CAS Number: 149733-71-1) is characterized by the presence of a fluorine atom at the second position of the cinnamaldehyde structure. This modification may enhance its lipophilicity and alter its interaction with biological targets, making it a compound of interest in medicinal chemistry.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it can inhibit the growth of human colon tumor cells with GI50 values ranging from 0.6 to 10 µM . The mechanism underlying its anticancer activity is thought to involve the induction of reactive oxygen species (ROS), leading to mitochondrial permeability transition and subsequent apoptosis in cancer cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Colon Tumor | 0.6 - 10 | Induction of ROS, apoptosis |

| HL-60 (Leukemia) | Not specified | Mitochondrial permeability transition |

| Breast Cancer | Not specified | Cell cycle arrest at G2/M phase |

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Similar compounds have shown efficacy against various bacterial and fungal strains. The presence of the fluorine atom may enhance these activities by increasing membrane permeability or altering enzyme interactions.

Table 2: Antimicrobial Activity

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Moderate | |

| Candida albicans | High |

The biological activity of this compound can be attributed to several mechanisms:

- Photocycloaddition : The compound undergoes a [2+2] photocycloaddition reaction in its crystal form, which may affect its biological interactions.

- Calcium Ion Regulation : Research suggests that related compounds can interfere with calcium ion influx and release, which is critical for various cellular processes .

- Inhibition of NF-κB : Similar derivatives have been shown to inhibit NF-κB activation, reducing inflammatory responses and potentially contributing to their anticancer effects .

Case Studies

-

Study on Anticancer Effects :

A study conducted on human colon tumor cells revealed that treatment with this compound resulted in significant cell death attributed to ROS generation. The compound was noted for its ability to disrupt cell cycle progression, particularly at the G2/M phase . -

Antimicrobial Efficacy :

Another investigation focused on the antifungal activity against Candida albicans showed that this compound exhibited high efficacy, suggesting potential for use in antifungal therapies .

Pharmacokinetics and Safety

While detailed pharmacokinetic data specific to this compound is limited, related compounds typically exhibit low water solubility but are soluble in organic solvents such as ethanol. Toxicological assessments indicate that high doses may lead to adverse effects, necessitating further studies to establish safe dosing regimens .

Properties

IUPAC Name |

(E)-3-(2-fluorophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSYHZMJKDCFAK-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.